molecular formula C10H10O3 B3012191 Methyl 4-formyl-2-methylbenzoate CAS No. 74733-23-6

Methyl 4-formyl-2-methylbenzoate

Cat. No.: B3012191
CAS No.: 74733-23-6
M. Wt: 178.187
InChI Key: LHJKZERUIPGPCK-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, featuring both a formyl group and a methyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the formylation of methyl 2-methylbenzoate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential pharmacological activities.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antifungal, antihypertensive, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and ester groups in the compound can undergo chemical transformations that enable it to participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl 4-formyl-2-methylbenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKZERUIPGPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-23-6
Record name methyl 4-formyl-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 4-hydroxymethyl-2-methyl-benzoic acid methyl ester (0.49 g, 2.7 mmol) in methylene chloride (8.0 mL) is added sodium bicarbonate (0.46 g, 5.4 mmol) and Dess-Martin periodinane (0.14 g, 3.3 mmol) sequentially. The reaction mixture is stirred at room temperature for 1.0 h and quenched with water (2.0 mL). The mixture is partitioned between CH2Cl2 (30 mL) and water (30 mL). The organic phase is washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to a residue. The residue is purified by flash chromatography to give the title compound as syrup (0.35 g, 72%). 1HNMR (CDCl3) (ppm): 2.6 (3H, s), 3.85 (3H, s), 7.65-8.0 (3H, m), 10.0 (1H, s).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

Raney-Ni (3.0 mL, washed with ethanol for 3 times) was added to a solution of 4-cyano-2-methylbenzoate (0.93 g, 5.3 mmol) in ethanol (20 mL). Then formic acid (10 mL, 75%) was added to the mixture. The mixture was stirred at 110° C. for 2 hours. After filtration, the mixture was concentrated. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to gave product methyl 4-formyl-2-methylbenzoate as a yellow oil (620 mg, 65%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-cyano-2-methylbenzoate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation 84A: 2-Benzyloxy-4-formyl-benzoic acid methyl ester (384 mg, 86%), LC-ES/MS m/e 293.0 (M+23); Preparation 84B: 4-Formyl-2-trifluoromethyl-benzoic acid methyl ester (1.29 g, 92%), LC-ES/MS m/e 233.3 (M+1); Preparation 84C: 3-Formyl-5-trifluoromethyl-benzoic acid methyl ester (0.5 g, 78%), 1HNMR (CDCl3) (ppm): 3.95 (3H, s), 8.25 (1H, s), 8.5 (1H, s), 8.7 (1H, s), 10.1 (1H, s).
[Compound]
Name
84A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Benzyloxy-4-formyl-benzoic acid methyl ester
Quantity
384 mg
Type
reactant
Reaction Step Two
[Compound]
Name
84B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
84C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
reactant
Reaction Step Six

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